molecular formula C14H20N2O2S B2886738 N-(2-morpholino-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide CAS No. 946272-28-2

N-(2-morpholino-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide

Cat. No. B2886738
CAS RN: 946272-28-2
M. Wt: 280.39
InChI Key: SGOWYZFUSFOBFK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(2-morpholino-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide has been reported in the literature . For instance, substituted tetrahydro-1 H -thiopyrano [3,4- c] pyridine-4-carbonitrile was prepared by the reaction of 1-methyl piperidin-4-one with CS 2, malononitrile, and triethylamine. This condensed thiopyrane was then converted to three-mercapto-7-methyl-1-morpholino-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile by reaction with morpholine .

Scientific Research Applications

Pharmacological Research

Thiophene derivatives, including the compound , are known for their diverse pharmacological properties. They have been studied for their potential as anticancer , anti-inflammatory , antimicrobial , and antihypertensive agents . The morpholino group present in this compound could potentially enhance its solubility and bioavailability, making it a candidate for drug development studies.

Material Science: Organic Semiconductors

The thiophene moiety is a critical component in the development of organic semiconductors. Thiophene-based materials are beneficial due to their semiconducting nature and effective electron transport properties, which are essential for applications in organic photovoltaics (OPVs) , organic field-effect transistors (OFETs) , and organic light-emitting diodes (OLEDs) .

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are pivotal in the advancement of OFETs. They contribute to high carrier mobilities and stability, which are crucial for the performance of OFETs. The compound’s structure could influence the charge carrier transport and be utilized in the design of high-performance OFETs .

Organic Light-Emitting Diodes (OLEDs)

In OLED technology, thiophene derivatives can be used to create red wavelength emitting diodes. The aggregation-induced emission (AIE) properties of thiophene make it suitable for the fabrication of OLEDs with enhanced emission in thin-film form .

Corrosion Inhibitors

Thiophene and its derivatives have applications in industrial chemistry as corrosion inhibitors. The compound’s molecular structure could be tailored to enhance its effectiveness in protecting metals from corrosion, which is vital in extending the lifespan of industrial machinery .

Synthetic Chemistry

The compound can serve as an intermediate in the synthesis of more complex thiophene derivatives. The Gewald reaction, Paal–Knorr synthesis, and other condensation reactions are significant methods where such compounds are utilized to create aminothiophene derivatives and other thiophene-based molecules with various biological effects .

properties

IUPAC Name

N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c17-14(11-1-2-11)15-9-13(12-3-8-19-10-12)16-4-6-18-7-5-16/h3,8,10-11,13H,1-2,4-7,9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOWYZFUSFOBFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC(C2=CSC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-morpholino-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide

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